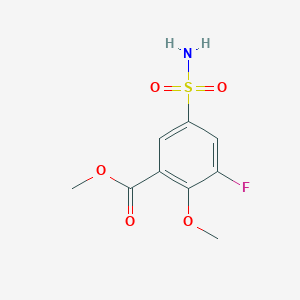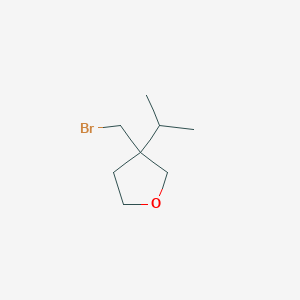
3-(Bromomethyl)-3-(propan-2-yl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-(propan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a bromomethyl group and an isopropyl group attached to the oxolane ring. It is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(propan-2-yl)oxolane typically involves the bromination of a precursor compound. One common method is the bromination of 3-(hydroxymethyl)-3-(propan-2-yl)oxolane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-(propan-2-yl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for medicinally relevant compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-(propan-2-yl)oxolane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(propan-2-yl)oxolane: Precursor compound with a hydroxymethyl group.
3-(Methyl)-3-(propan-2-yl)oxolane: Similar structure with a methyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-3-(propan-2-yl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. The bromine atom’s electronegativity and size influence the compound’s reactivity and the types of reactions it can undergo.
属性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-propan-2-yloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 |
InChI 键 |
XWQNHIDOLOWNMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CCOC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


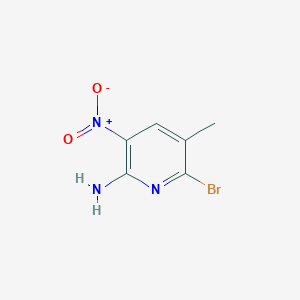
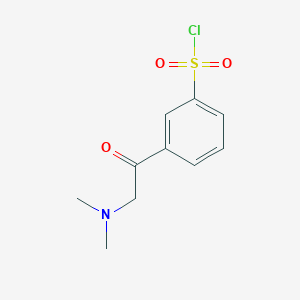
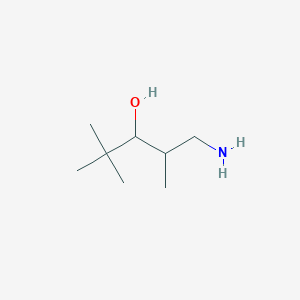
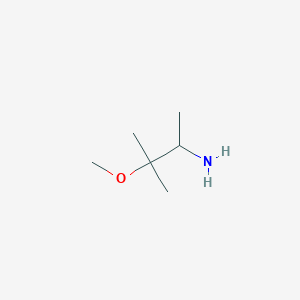

![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
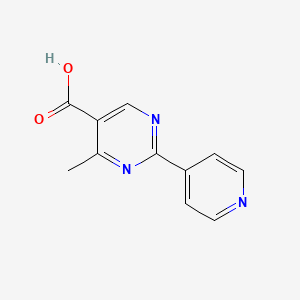
amine](/img/structure/B13151624.png)
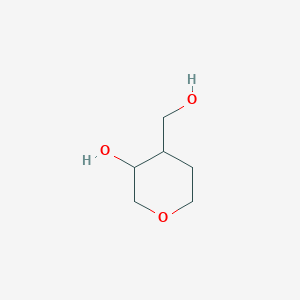
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
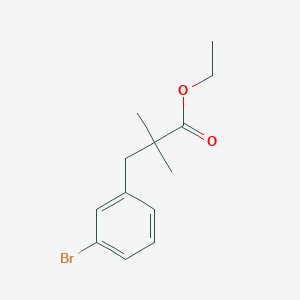
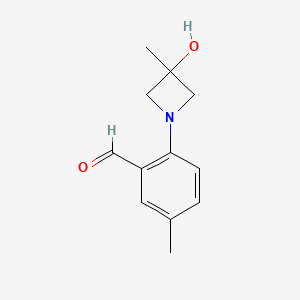
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
